molecular formula C10H8N2O4 B13655600 4-Methyl-7-nitro-1H-indole-3-carboxylic acid

4-Methyl-7-nitro-1H-indole-3-carboxylic acid

Cat. No.: B13655600
M. Wt: 220.18 g/mol
InChI Key: DDEKUGAZRFDDGA-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-1H-indole-3-carboxylic acid typically involves the nitration of 4-Methyl-1H-indole-3-carboxylic acid. This can be achieved by treating the compound with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-7-nitro-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active indole derivatives.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-Methyl-7-nitro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring system can also interact with biological receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-7-nitro-1H-indole-3-carboxylic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

4-methyl-7-nitro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-5-2-3-7(12(15)16)9-8(5)6(4-11-9)10(13)14/h2-4,11H,1H3,(H,13,14)

InChI Key

DDEKUGAZRFDDGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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